molecular formula C11H17NSi B14323330 2-(Trimethylsilyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile CAS No. 104724-80-3

2-(Trimethylsilyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile

Cat. No.: B14323330
CAS No.: 104724-80-3
M. Wt: 191.34 g/mol
InChI Key: ZSAQINFIBRUSTR-UHFFFAOYSA-N
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Description

2-(Trimethylsilyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile is a chemical compound with the molecular formula C11H17NSi. This compound is part of the bicyclo[2.2.1]heptane family, which is characterized by a bicyclic structure. The presence of the trimethylsilyl group and the carbonitrile functional group makes this compound particularly interesting for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trimethylsilyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile typically involves the reaction of bicyclo[2.2.1]hept-5-ene-2-carbonitrile with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Trimethylsilyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to convert the carbonitrile group to an amine.

    Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the carbonitrile group.

    Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used to replace the trimethylsilyl group.

Major Products

    Oxidation: Products may include ketones or carboxylic acids.

    Reduction: The major product is typically an amine.

    Substitution: The products depend on the nucleophile used but can include various substituted bicyclo[2.2.1]heptane derivatives.

Scientific Research Applications

2-(Trimethylsilyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-(Trimethylsilyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile depends on its specific application. In general, the compound can interact with molecular targets such as enzymes or receptors through its functional groups. The trimethylsilyl group can enhance the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic regions of proteins or membranes.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]hept-5-ene-2-carbonitrile: Lacks the trimethylsilyl group, making it less hydrophobic.

    2,5,5-Trimethylbicyclo[2.2.1]hept-2-ene: Similar bicyclic structure but different functional groups.

    (Bicyclo[2.2.1]hept-5-en-2-yl)triethoxysilane: Contains a triethoxysilyl group instead of a trimethylsilyl group.

Uniqueness

The presence of the trimethylsilyl group in 2-(Trimethylsilyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile imparts unique properties such as increased hydrophobicity and stability. This makes it particularly useful in applications where these properties are advantageous, such as in the synthesis of hydrophobic compounds or in biochemical assays requiring stable probes.

Properties

CAS No.

104724-80-3

Molecular Formula

C11H17NSi

Molecular Weight

191.34 g/mol

IUPAC Name

2-trimethylsilylbicyclo[2.2.1]hept-5-ene-2-carbonitrile

InChI

InChI=1S/C11H17NSi/c1-13(2,3)11(8-12)7-9-4-5-10(11)6-9/h4-5,9-10H,6-7H2,1-3H3

InChI Key

ZSAQINFIBRUSTR-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1(CC2CC1C=C2)C#N

Origin of Product

United States

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